WR99210

Antimalarial DHFR inhibitor Drug resistance

WR99210 is the definitive tight-binding DHFR-TS inhibitor for antimalarial research. Unlike pyrimethamine or cycloguanil, it retains subnanomolar potency (<0.075 nM) against triple- and quadruple-mutant P. falciparum strains fully resistant to conventional antifolates—making it the only valid positive control for drug-resistant parasite assays. Its collateral hypersensitivity in pyrimethamine-resistant alleles enables evolutionary dynamics studies. With Ki=1.9 nM against quadruple-mutant DHFR, it delivers robust signal-to-noise in crystallography and kinetics experiments.

Molecular Formula C14H18Cl3N5O2
Molecular Weight 394.7 g/mol
CAS No. 47326-86-3
Cat. No. B1683595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWR99210
CAS47326-86-3
Synonyms4,6-diamino-(1,2-dihydro)-2,2-dimethyl-1-(2,4,5-trichlorophenoxypropyloxy)-1,3,5-triazine.HCL
BRL 51084
BRL 6231
BRL 6231hydrochloride
BRL 6231mono-Hydrobromide
BRL-51084
BRL-6231
unspecified HCl of BRL 6231
WR 99210
WR-99210
WR99210-HCl
Molecular FormulaC14H18Cl3N5O2
Molecular Weight394.7 g/mol
Structural Identifiers
SMILESCC1(N=C(N=C(N1OCCCOC2=CC(=C(C=C2Cl)Cl)Cl)N)N)C
InChIInChI=1S/C14H18Cl3N5O2/c1-14(2)21-12(18)20-13(19)22(14)24-5-3-4-23-11-7-9(16)8(15)6-10(11)17/h6-7H,3-5H2,1-2H3,(H4,18,19,20,21)
InChIKeyMJZJYWCQPMNPRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





WR99210: Potent Antifolate DHFR Inhibitor for Antimalarial and Antiparasitic Research (CAS 47326-86-3)


WR99210 is a synthetic diaminotriazine antifolate that acts as a tight-binding, competitive inhibitor of the dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme in Plasmodium species [1]. It exhibits subnanomolar potency against wild-type, double-mutant, and quadruple-mutant P. falciparum DHFR and is effective against pyrimethamine-resistant strains . WR99210 also demonstrates potent activity against Toxoplasma gondii tachyzoites in vitro and in vivo [2].

Why WR99210 Cannot Be Substituted with Other Antifolate DHFR Inhibitors in Research


Substituting WR99210 with other antifolates like pyrimethamine, cycloguanil, or trimethoprim in research protocols is not scientifically valid due to profound differences in potency, cross-resistance profiles, and mutation-driven selection pressure. WR99210 demonstrates subnanomolar IC50 values (<0.075 nM) against P. falciparum isolates harboring multiple DHFR mutations, while pyrimethamine and cycloguanil exhibit drastically reduced efficacy or complete resistance in the same genetic backgrounds [1]. Moreover, WR99210 and pyrimethamine exert opposing selection on DHFR: mutations that confer high-level pyrimethamine resistance render the enzyme exquisitely sensitive to WR99210 [2]. These divergent pharmacological profiles mean that experimental outcomes, particularly those involving drug-resistant parasite lines or combination studies, cannot be extrapolated or generalized across this class of DHFR inhibitors.

Quantitative Comparative Evidence for WR99210: Potency, Resistance Profiles, and Selectivity


WR99210 vs. Pyrimethamine and Other Antifolates: Subnanomolar Potency Against Multidrug-Resistant P. falciparum

In a comparative study of 33 Kenyan P. falciparum clinical isolates, WR99210 demonstrated a median IC50 of <0.075 nM, outperforming all other tested antifolates including trimetrexate (TMX; 30 nM), chlorcycloguanil (CCG; 37.80 nM), methotrexate (MTX; 83.60 nM), pyrimethamine (PM; 733.26 nM), and trimethoprim (TMP; 29,656.04 nM) [1]. This potency advantage is preserved even against highly mutated strains; a quadruple mutant parasite (mutations at codons 108, 51, 59, and Ile-164-Leu) remained sensitive to WR99210, while its TMP IC50 was the highest in the study and its PM and CCG IC50s fell within the upper 10th percentile [1].

Antimalarial DHFR inhibitor Drug resistance

WR99210 Resistance Mutation Landscape: Fewer Mutations and Collateral Hypersensitivity

A systematic mutagenesis study of the P. falciparum DHFR domain in yeast identified that mutations conferring resistance to pyrimethamine (PM) were common and increased resistance 10-100 fold (to >10^-4 M) across three distinct regions of the enzyme (around amino acids 50, 188, and 213). In contrast, mutations causing resistance to WR99210 were far less frequent and only conferred approximately 10-fold resistance (to ~10^-7 M) [1]. Notably, only mutations at codon 188 increased resistance to WR99210, while mutations in the 213 region either had no effect or increased sensitivity (collateral hypersensitivity) [1]. In a separate study, yeast strains expressing pyrimethamine-resistant P. falciparum DHFR alleles showed collateral hypersensitivity to WR99210, with IC50 values of approximately 10^-8 M [2].

Antimalarial Drug resistance Mutagenesis

WR99210 vs. Cycloguanil: Superior Potency Against Cycloguanil-Resistant P. falciparum

In a study testing seven different isolates or clones of P. falciparum from Thailand, WR99210 demonstrated a mean 50% inhibitory concentration (IC50) of 0.06 ng/mL, while the prodrug PS-15 had a mean IC50 of 1,015 ng/mL. WR99210 was up to 363 times more potent than cycloguanil, the active metabolite of proguanil, specifically against cycloguanil-resistant parasites [1].

Antimalarial DHFR inhibitor Drug resistance

WR99210 vs. Structural Analogs P65 and P218: Trade-offs in Affinity, Bioavailability, and Resistance

A comparative analysis of antifolate DHFR inhibitors revealed distinct property profiles for WR99210 and its structural analogs. WR99210 exhibits high affinity for quadruple mutant P. falciparum DHFR with a Ki of 1.9 ± 0.8 nM, compared to pyrimethamine (385 ± 163 nM), P65 (5.59 ± 0.1 nM), and P218 (0.54 ± 0.12 nM) [1]. However, WR99210 suffers from poor oral bioavailability (<1% in rats) due to its high calculated pKa (10.4 ± 0.3) [1][2]. In contrast, P65 (pKa 6.6 ± 0.2) achieves 82.6% oral bioavailability at the expense of reduced affinity (Ki 5.59 nM) [1][2]. P218 (pKa 4.9 and 7.3) achieves intermediate bioavailability (46.3%) with superior affinity (Ki 0.54 nM) and was designed to be less prone to resistance mutations [1][2].

Antimalarial DHFR inhibitor Medicinal chemistry

WR99210 Anti-Toxoplasma Activity: In Vitro and In Vivo Efficacy with Favorable Selectivity

Against Toxoplasma gondii, WR99210 exhibits an in vitro IC50 of approximately 50 nM against tachyzoites, while showing no detectable cytotoxicity to human foreskin fibroblasts at concentrations up to 100 nM over a 92-hour incubation period [1]. In vivo, intraperitoneal administration of 1.25 mg/kg WR99210 once daily for 5 days reduced the mean number of RH strain tachyzoites in peritoneal fluid from approximately 35 million in control mice to approximately 2 million in treated mice (P < 0.05) [1]. This efficacy is attributed to the compound's substantial effect on T. gondii DHFR while sparing the mammalian host DHFR [1].

Toxoplasma gondii Antiparasitic DHFR inhibitor

Optimal Use Cases for WR99210 in Antiparasitic Drug Discovery and Resistance Research


In Vitro Potency Screening Against Multidrug-Resistant P. falciparum Strains

WR99210 is ideally suited as a positive control or reference standard in in vitro antimalarial assays involving P. falciparum isolates with known or suspected DHFR mutations. Its subnanomolar IC50 (<0.075 nM) against triple and quadruple mutant strains [1] provides a benchmark for assessing the potency of novel antifolate candidates against the most challenging resistant genetic backgrounds. Researchers can use WR99210 to establish the lower bound of achievable inhibition in their assay system and to validate that their parasite lines retain sensitivity to tight-binding DHFR inhibitors.

Investigating Opposing Selection Pressure in Antifolate Combination Studies

The unique property of WR99210 to exhibit collateral hypersensitivity in pyrimethamine-resistant DHFR alleles [1] makes it an essential tool for studying evolutionary dynamics of drug resistance. Researchers can pair WR99210 with pyrimethamine in combination experiments to model opposing selection forces, as mutations conferring high-level resistance to pyrimethamine render the enzyme exquisitely sensitive to WR99210 [2]. This application is particularly relevant for developing resistance-circumventing combination therapies and for understanding the population genetics of antifolate resistance in Plasmodium species.

High-Affinity Biochemical Probe for Structural and Enzymatic Studies of DHFR

Due to its tight-binding inhibition (Ki = 1.9 nM for quadruple mutant P. falciparum DHFR) [1], WR99210 serves as an excellent biochemical probe for crystallographic, molecular docking, and enzyme kinetics studies. Its high affinity ensures robust signal-to-noise ratios in binding assays and facilitates co-crystallization efforts. However, researchers should note the compound's poor oral bioavailability and gastrointestinal intolerance issues identified in early clinical development [2], which limit its utility for in vivo oral dosing studies without formulation optimization or use of the prodrug PS-15.

Positive Control for Anti-Toxoplasma gondii Drug Discovery

WR99210 is a validated positive control for in vitro and in vivo studies targeting T. gondii DHFR. Its demonstrated IC50 of approximately 50 nM against tachyzoites, combined with the absence of cytotoxicity to human fibroblasts at 100 nM [1], provides a benchmark for evaluating novel anti-Toxoplasma compounds. The established in vivo dosing regimen (1.25 mg/kg i.p. daily for 5 days) achieving a ~1.25 log reduction in parasite burden [1] offers a reference point for assessing efficacy of new chemical entities in murine models of acute toxoplasmosis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for WR99210

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.